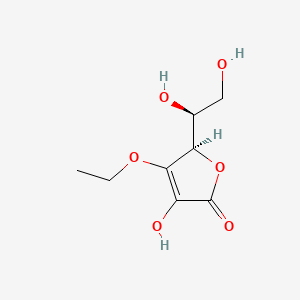

3-O-エチル-L-アスコルビン酸

説明

3-O-Ethylascorbic acid is a butenolide.

科学的研究の応用

スキンケア製剤

EAは、ビタミンCの安定な誘導体であり、スキンケア製品に広く使用されています。 EAは、皮膚への有効成分の送達を促進することが示されており、製剤は24時間かけて適用したEAの0.6〜7.5%を送達します 。この化合物の安定性と有効性は、化粧品製品における局所抗酸化剤として人気のある選択肢となっています。

局所送達システム

研究により、複雑な溶媒系は、皮膚へのEAの浸透を大幅に改善できることが示されています。 たとえば、プロピレングリコールとプロピレングリコールモノラウレートの2元系は、単一の溶媒と比較して、皮膚浸透を強化する上で効果的でした 。これは、局所適用における効率的なEA送達のためのターゲット製剤の開発に役立ちます。

抗酸化特性

EAは強力な抗酸化剤として機能します。活性酸素種やフリーラジカルのラジカルスカベンジャーとして作用するように合成されています。 これらの特性は、生体組織における酸化ストレスを防ぐために不可欠であり、さまざまな皮膚科学的および治療的な用途に有益です 。

神経学的研究

PC12細胞を使用した研究では、EAはジブチリルサイクリックAMP誘導神経突起伸長を強化しました 。これは、神経学的研究における潜在的な用途を示唆しており、EAは神経の成長と再生を研究するために使用できます。

化粧品美白剤

EAは、メラニン産生に関与するチロシナーゼとTRP-2の阻害効果について調査されています。 研究によると、EAはインビトロとエクビボの両方でメラニンの合成を阻害することが示されており、化粧品製品における美白剤としての使用を支持しています 。

DNA保護とコラーゲン合成

EAは、DNAに対する保護効果とコラーゲン合成を促進する能力を示しています。 これらの特性は、特に抗老化スキンケアにおいて価値があり、EAは肌の弾力性を維持し、しわの出現を軽減するのに役立ちます 。

経皮活性

EAの経皮活性は、製薬用途の魅力的な成分となっています。 皮膚バリアを透過する能力により、治療薬を標的部位に直接送達することができ、全身への暴露と潜在的な副作用を最小限に抑えることができます 。

医薬品製品技術

EAの物理化学的特性は、医薬品製品の開発に役立つように特徴付けられています。 これらの特性を理解することは、さまざまな製薬用途におけるEAの送達と安定性を最適化する製剤を作成するために不可欠です 。

作用機序

Target of Action

3-O-Ethyl-L-ascorbic acid (EA) is primarily targeted towards skin cells . It is widely used in skincare formulations due to its antioxidant properties . The compound’s primary targets are the melanocytes, which are responsible for melanin production , and fibroblasts, which produce collagen .

Mode of Action

EA interacts with its targets by penetrating the skin and reaching the basal layer . It inhibits tyrosinase activity, thereby suppressing melanin formation . Furthermore, EA can participate directly in collagen synthesis once it enters the dermis, leading to an increase in collagen . This results in skin becoming plump and elastic .

Biochemical Pathways

EA affects several biochemical pathways. It acts as a radical scavenger for active oxygen species and free radicals . This activity inhibits lipid peroxidation and can reduce coronary reperfusion-induced arrhythmias in anesthetized rats . Additionally, EA enhances dibutyryl cyclic AMP-induced neurite outgrowth in PC12 cells .

Pharmacokinetics

EA exhibits excellent skin permeability . Previous studies have reported that 0.6–7.5% of the applied EA was delivered through the skin over 24 hours . The compound is also stable in aqueous solution, making it more bioavailable compared to ascorbic acid .

Result of Action

The action of EA results in several molecular and cellular effects. It reduces skin darkening after UV exposure , enhances skin brightness, and provides a radiant glow . It also has anti-aging effects, improving skin elasticity and smoothness . Moreover, EA has been reported to effectively inhibit the induction of nephroblastomas .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of EA. For instance, EA is more stable at neutral or weakly acidic pH and remains relatively stable even in the presence of light and oxygen . Furthermore, extrinsic aging factors such as solar ultraviolet light (UVB) contribute to skin aging, and EA can reduce oxidative damage caused by these factors .

生化学分析

Biochemical Properties

3-O-Ethyl-L-ascorbic acid plays a crucial role in various biochemical reactions. It interacts with enzymes such as collagen synthase, which is essential for collagen production. This interaction helps in maintaining skin elasticity and reducing wrinkles. Additionally, 3-O-Ethyl-L-ascorbic acid acts as a cofactor for enzymes involved in the biosynthesis of neurotransmitters and carnitine, which are vital for cellular energy production .

Cellular Effects

3-O-Ethyl-L-ascorbic acid has significant effects on various cell types and cellular processes. It enhances cell function by promoting collagen synthesis, which is crucial for maintaining skin structure and integrity. This compound also influences cell signaling pathways, such as the MAPK and NF-κB pathways, leading to reduced inflammation and oxidative stress. Furthermore, 3-O-Ethyl-L-ascorbic acid can modulate gene expression, resulting in increased production of antioxidant enzymes and decreased expression of pro-inflammatory cytokines .

Molecular Mechanism

At the molecular level, 3-O-Ethyl-L-ascorbic acid exerts its effects through several mechanisms. It binds to and activates collagen synthase, enhancing collagen production. Additionally, it acts as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cellular components. 3-O-Ethyl-L-ascorbic acid also inhibits the activity of tyrosinase, an enzyme involved in melanin synthesis, leading to a reduction in hyperpigmentation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-O-Ethyl-L-ascorbic acid change over time. This compound is known for its stability, which allows it to remain active for extended periods. It can degrade over time when exposed to light and air. Long-term studies have shown that 3-O-Ethyl-L-ascorbic acid maintains its efficacy in promoting collagen synthesis and reducing oxidative stress, even after prolonged exposure .

Dosage Effects in Animal Models

The effects of 3-O-Ethyl-L-ascorbic acid vary with different dosages in animal models. At low doses, it effectively promotes collagen synthesis and reduces oxidative stress without causing any adverse effects. At high doses, it can lead to toxicity and adverse effects such as gastrointestinal disturbances and kidney damage. Therefore, it is crucial to determine the optimal dosage to maximize the benefits while minimizing the risks .

Metabolic Pathways

3-O-Ethyl-L-ascorbic acid is involved in several metabolic pathways. It acts as a cofactor for enzymes involved in the biosynthesis of collagen, neurotransmitters, and carnitine. Additionally, it influences metabolic flux by modulating the activity of key enzymes in the glycolytic and tricarboxylic acid (TCA) cycles. This modulation helps in maintaining cellular energy production and reducing oxidative stress .

Transport and Distribution

Within cells and tissues, 3-O-Ethyl-L-ascorbic acid is transported and distributed through specific transporters and binding proteins. It is taken up by cells via sodium-dependent vitamin C transporters (SVCTs) and is distributed to various cellular compartments. This compound can accumulate in the skin, where it exerts its antioxidant and collagen-promoting effects .

Subcellular Localization

3-O-Ethyl-L-ascorbic acid is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function are influenced by its localization, as it can interact with specific enzymes and proteins within these compartments. For example, in the mitochondria, 3-O-Ethyl-L-ascorbic acid helps in reducing oxidative stress and maintaining cellular energy production .

特性

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-2-13-7-5(11)8(12)14-6(7)4(10)3-9/h4,6,9-11H,2-3H2,1H3/t4-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSCRDSBTNQPMS-UJURSFKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)OC1C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=O)O[C@@H]1[C@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020595 | |

| Record name | 3-O-Ethylascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86404-04-8 | |

| Record name | 3-O-Ethylascorbic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86404-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-Ethyl ascorbic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086404048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Ethylascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R)-5-[(1S)-1,2-Dihydroxyethyl]-4-ethoxy-3-hydroxyfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-O-ETHYL ASCORBIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MW60CB71P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

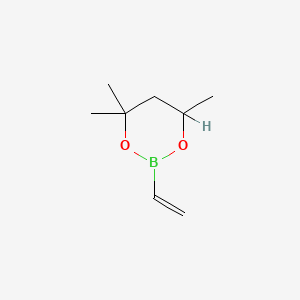

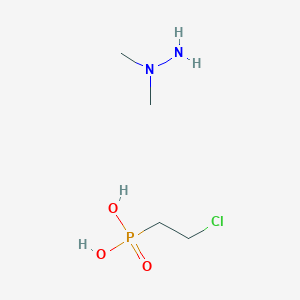

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3-O-Ethyl-L-Ascorbic Acid and why is it of interest in the cosmetic and pharmaceutical industries?

A: 3-O-Ethyl-L-Ascorbic Acid, also known as ethyl ascorbic acid, is a more stable and bioavailable derivative of L-Ascorbic Acid, commonly known as Vitamin C [, , , ]. It has garnered significant interest for its applications in the cosmetic and pharmaceutical industries due to its potent antioxidant, anti-melanogenic (skin-whitening), and collagen-boosting properties [, , , , ].

Q2: How does 3-O-Ethyl-L-Ascorbic Acid exert its skin-whitening effects?

A: 3-O-Ethyl-L-Ascorbic Acid exhibits its skin-whitening effect primarily through the inhibition of tyrosinase, a key enzyme involved in melanin synthesis [, , ]. Studies have shown that it can effectively inhibit both the oxidation of L-tyrosine and L-DOPA by tyrosinase, thereby reducing melanin production []. Furthermore, it demonstrates a synergistic effect when combined with other whitening agents such as glabridin and nicotinamide, significantly enhancing the inhibition of tyrosinase activity [].

Q3: What is the significance of the ethyl group in 3-O-Ethyl-L-Ascorbic Acid compared to L-Ascorbic Acid?

A: The addition of the ethyl group to the L-Ascorbic Acid molecule at the 3-O position enhances its stability and lipophilicity [, , ]. This modification allows for better penetration through the skin barrier, leading to increased bioavailability and efficacy compared to its parent compound [, , , ].

Q4: How does the stability of 3-O-Ethyl-L-Ascorbic Acid compare to L-Ascorbic Acid and other derivatives?

A: 3-O-Ethyl-L-Ascorbic Acid demonstrates superior stability compared to L-Ascorbic Acid, especially in aqueous solutions and under heat [, , ]. Studies have shown that it retains a significantly higher percentage of its original concentration after weeks of storage at elevated temperatures compared to L-Ascorbic Acid and Magnesium L-ascorbyl-2-phosphate []. This enhanced stability makes it a preferred choice for cosmetic and pharmaceutical formulations.

Q5: What is the antioxidant activity of 3-O-Ethyl-L-Ascorbic Acid and how does it compare to other antioxidants?

A: 3-O-Ethyl-L-Ascorbic Acid exhibits strong antioxidant activity, effectively scavenging free radicals and protecting against oxidative stress [, , , ]. Its antioxidant capacity has been evaluated using the DPPH radical scavenging assay, where it demonstrated an IC50 value comparable to that of L-Ascorbic Acid []. In addition, it has been shown to suppress singlet oxygen generation photosensitized by compounds like diethylhexyl 2,6-naphthalate and riboflavin [, ].

Q6: How is 3-O-Ethyl-L-Ascorbic Acid delivered to the skin and what factors influence its permeation?

A: Topical delivery is a common method for administering 3-O-Ethyl-L-Ascorbic Acid to the skin [, , , ]. Research indicates that specific solvent systems can significantly impact its permeation through the skin. For instance, binary and ternary mixtures containing propylene glycol, propylene glycol monolaurate, and isopropyl myristate have shown promising results in enhancing its skin delivery [].

Q7: Are there any reported cases of allergic reactions to 3-O-Ethyl-L-Ascorbic Acid?

A: Although generally considered safe, there have been documented cases of allergic contact dermatitis attributed to 3-O-Ethyl-L-Ascorbic Acid, particularly in skin-whitening cosmetics [, , , , , ]. This highlights the importance of conducting thorough safety and allergy testing during product development and emphasizes the need for consumer awareness regarding potential allergens in cosmetics.

Q8: What analytical techniques are used to characterize and quantify 3-O-Ethyl-L-Ascorbic Acid?

A: High-performance liquid chromatography (HPLC) is a widely used technique for both the characterization and quantification of 3-O-Ethyl-L-Ascorbic Acid in various matrices [, ]. Furthermore, its crystal structure has been determined using X-ray crystallography, providing insights into its molecular structure and interactions [].

Q9: What are the potential applications of 3-O-Ethyl-L-Ascorbic Acid beyond skin-whitening and anti-aging?

A: Research suggests that 3-O-Ethyl-L-Ascorbic Acid, due to its antioxidant and collagen-boosting properties, holds potential for applications in treating various skin conditions beyond just pigmentation and aging [, ]. Additionally, its ability to enhance neurite outgrowth in PC12 cells hints at possible applications in neuroprotection or nerve regeneration therapies [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methyl-8-propyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)acetamide](/img/structure/B1218059.png)

![(4aR,10bR)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolin-7-ol](/img/structure/B1218079.png)